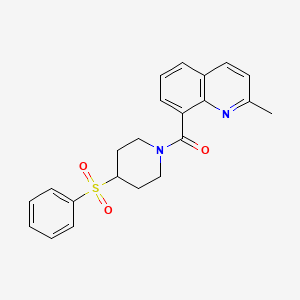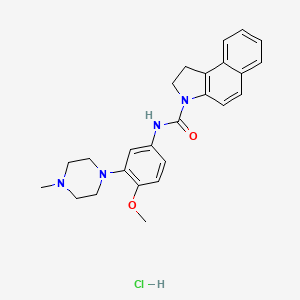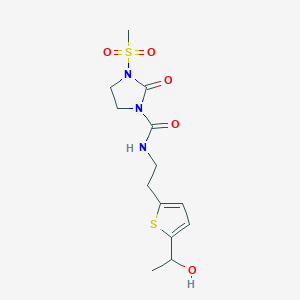
N-(4-amino-2-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including an amide, a thioether, and a pyrimidine ring. These groups are common in many biological molecules and pharmaceuticals, which suggests that this compound could have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has an amide group (-CONH2), a common feature in proteins, and a thioether group (R-S-R’), which is similar to an ether group but with a sulfur atom instead of oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Antimicrobial Agent
The structural similarity of this compound to other molecules with known antimicrobial properties suggests it could serve as a potent antimicrobial agent. The presence of a thiazolyl moiety is particularly noteworthy, as thiazole derivatives have been reported to exhibit significant activity against bacterial and fungal species . This compound could be synthesized and tested for its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi, using methods like the turbidimetric method.
Anticancer Activity
Given the compound’s molecular structure, it may have applications in cancer research, particularly as an antiproliferative agent. Similar compounds have shown activity against human breast adenocarcinoma cancer cell lines (MCF7) through assays like the Sulforhodamine B (SRB) assay . This compound could be evaluated for its potential to inhibit cancer cell growth and induce apoptosis.
Molecular Docking Studies
The compound’s potential binding affinity to various receptors could be explored through molecular docking studies. These studies can help predict the interaction between the compound and target proteins, providing insights into its potential as a lead compound for drug design. Previous studies on related molecules have utilized PDB IDs such as 1JIJ, 4WMZ, and 3ERT to assess binding modes .
Nonlinear Optical Material
Compounds with similar structures have been studied for their nonlinear optical properties, which are crucial for the development of optoelectronic devices. The compound could be synthesized and characterized to determine its second-order hyperpolarizability, which is a measure of its potential as a nonlinear optical material .
Drug Resistance Combatant
The ongoing battle against drug-resistant pathogens and cancer cells necessitates the discovery of new molecules with novel modes of action. This compound, with its unique structure, could be a candidate for overcoming resistance mechanisms in both microbial infections and cancer treatments .
Lead Compound for Rational Drug Designing
The compound’s structure, featuring both a thiazolyl moiety and a pyrimidinyl moiety, makes it a promising candidate for rational drug designing. It could serve as a scaffold for the development of new drugs with enhanced efficacy and reduced side effects. The compound’s interaction with various enzymes and receptors could be studied to optimize its pharmacological profile .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-amino-2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-13-3-7-15(8-4-13)11-24-17(28)12-31-22-26-19(23)18(21(30)27-22)25-20(29)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUTVVBYXHLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)



![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)


![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)

![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)